Cas no 2137677-71-3 (1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-, is a specialized organic compound featuring a pyrrolidine core substituted with an ethanol moiety and trifluoromethyl and ethyl groups at the α-position. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine scaffold contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. Its well-defined stereochemistry allows for precise applications in asymmetric synthesis. The compound is typically used as an intermediate in the development of fluorinated drugs or ligands, offering advantages in reactivity and selectivity for advanced synthetic routes.
1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- structure
2137677-71-3 structure
商品名:1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-
CAS番号:2137677-71-3
MF:C9H16F3NO
メガワット:211.224653244019
CID:5279381

1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
    • 1,1,1-Trifluoro-2-(pyrrolidin-1-ylmethyl)butan-2-ol
    • 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-
    • インチ: 1S/C9H16F3NO/c1-2-8(14,9(10,11)12)7-13-5-3-4-6-13/h14H,2-7H2,1H3
    • InChIKey: NHZCDAISVKIJHG-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC)(CN1CCCC1)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • トポロジー分子極性表面積: 23.5
  • 疎水性パラメータ計算基準値(XlogP): 2

1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-694418-0.5g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
0.5g
$1056.0 2023-03-10
Enamine
EN300-694418-1.0g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
1g
$0.0 2023-06-07
Enamine
EN300-694418-5.0g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
5.0g
$3189.0 2023-03-10
Enamine
EN300-694418-0.05g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
0.05g
$924.0 2023-03-10
Enamine
EN300-694418-0.25g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
0.25g
$1012.0 2023-03-10
Enamine
EN300-694418-0.1g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
0.1g
$968.0 2023-03-10
Enamine
EN300-694418-2.5g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
2.5g
$2155.0 2023-03-10
Enamine
EN300-694418-10.0g
1,1,1-trifluoro-2-[(pyrrolidin-1-yl)methyl]butan-2-ol
2137677-71-3
10.0g
$4729.0 2023-03-10

1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- 関連文献

1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-に関する追加情報

Chemical Overview: 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- (CAS No. 2137677-71-3)

The compound 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-, identified by the CAS registry number CAS No. 2137677-71-3, is a specialized organic chemical with a unique structure and diverse applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and advanced materials. The molecule features a pyrrolidine ring substituted with an ethanol group and an α-substituent containing both an ethyl and a trifluoromethyl group, making it a versatile building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-. Researchers have employed catalytic asymmetric synthesis techniques to produce this compound in high enantiomeric excess, which is crucial for its application in chiral drug development. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, enhancing its reactivity in various chemical transformations.

In terms of physical properties, CAS No. 2137677-71-3 exhibits a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, revealing its suitability for long-term storage and use in demanding chemical processes.

The applications of 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its chiral center provides an opportunity for enantioselective drug design, which is essential for minimizing adverse effects and improving drug efficacy.

In materials science, this compound has been explored as a precursor for advanced polymers and coatings. The trifluoromethyl group contributes to the hydrophobicity and thermal stability of the resulting materials, making them ideal for high-performance applications such as aerospace components and electronic devices.

Recent studies have also highlighted the potential of CAS No. 2137677-71-3 in agrochemicals. Its ability to act as a fungicide or insecticide precursor has been demonstrated through laboratory experiments, showing promising results against common agricultural pests. This opens up new avenues for sustainable agriculture practices.

The environmental impact of 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)- has been a focus of recent research. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment. This aligns with global efforts to develop eco-friendly chemical products.

In conclusion, CAS No. 2137677-71-3, or 1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-, stands out as a multifaceted chemical entity with significant potential across various industries. Its unique structure, coupled with advancements in synthetic methods and application development, positions it as a key player in modern chemical innovation.

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